molecular formula C12H16O2 B15163350 1-(4-Methyl-2-propoxyphenyl)ethan-1-one CAS No. 143428-34-6

1-(4-Methyl-2-propoxyphenyl)ethan-1-one

Cat. No.: B15163350
CAS No.: 143428-34-6
M. Wt: 192.25 g/mol
InChI Key: YTQZDVGEZXRFBF-UHFFFAOYSA-N
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Description

1-(4-Methyl-2-propoxyphenyl)ethan-1-one is an organic compound characterized by a phenyl ring substituted with a methyl group at the 4-position and a propoxy group at the 2-position, attached to an ethan-1-one moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methyl-2-propoxyphenyl)ethan-1-one can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 4-methyl-2-propoxybenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar principles but with optimized reaction conditions to increase yield and reduce by-products. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-2-propoxyphenyl)ethan-1-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

  • Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: Electrophilic substitution reactions often require strong acids or Lewis acids as catalysts.

Major Products Formed:

  • Oxidation: this compound can be oxidized to 1-(4-methyl-2-propoxyphenyl)ethan-1-oic acid.

  • Reduction: The reduction product is 1-(4-methyl-2-propoxyphenyl)ethanol.

  • Substitution: Various substituted phenyl derivatives can be formed depending on the electrophile used.

Scientific Research Applications

1-(4-Methyl-2-propoxyphenyl)ethan-1-one has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(4-Methyl-2-propoxyphenyl)ethan-1-one exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the biological context and the specific derivatives formed from the compound.

Comparison with Similar Compounds

1-(4-Methyl-2-propoxyphenyl)ethan-1-one is similar to other phenyl ketones and propoxy-substituted phenyl compounds. its unique combination of substituents gives it distinct chemical properties and reactivity. Some similar compounds include:

  • 4-Methyl-2-propoxybenzaldehyde

  • 1-(4-Methylphenyl)ethan-1-one

  • 2-Propoxybenzophenone

These compounds share structural similarities but differ in their functional groups and reactivity profiles, highlighting the uniqueness of this compound.

Properties

CAS No.

143428-34-6

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-(4-methyl-2-propoxyphenyl)ethanone

InChI

InChI=1S/C12H16O2/c1-4-7-14-12-8-9(2)5-6-11(12)10(3)13/h5-6,8H,4,7H2,1-3H3

InChI Key

YTQZDVGEZXRFBF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC(=C1)C)C(=O)C

Origin of Product

United States

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